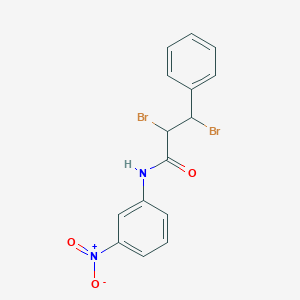

2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2N2O3/c16-13(10-5-2-1-3-6-10)14(17)15(20)18-11-7-4-8-12(9-11)19(21)22/h1-9,13-14H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTQWRLEIGQTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine atoms can result in various substituted phenylpropanamides.

Scientific Research Applications

2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromine atoms and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

N-(3-Nitrophenyl)-3-Phenyl-2-(Phenylsulfonamido)Propanamide

- Structure : Shares the N-(3-nitrophenyl)-3-phenylpropanamide core but replaces bromine with a phenylsulfonamido group at position 2.

- Melting point differences between precursor and product in suggest structural modifications significantly alter physical properties.

- Significance : Used in synthesizing citrate-capped LCMO hybrids, highlighting its role in material science. The brominated analog (target compound) may exhibit higher lipophilicity and thermal stability due to bromine’s bulkier nature .

(E)-2-(Hydroxyimino)-3-Phenylpropanamide

- Structure : Features an oxime (C=N-OH) group instead of bromine and nitro substituents.

- Key Properties: NMR data (δN 9.2 for NH2, δN 37.3 for aromatic amine/nitro) in contrasts with the target’s expected shifts due to bromine’s deshielding effects.

- Significance : Demonstrates how functional groups dictate spectroscopic profiles and reactivity .

2-Amino-N-(3-Methylbutan-2-yl)-3-Phenylpropanamide

- Structure: Substitutes bromine and nitro groups with an amino (-NH2) and a branched alkyl chain.

- Key Properties: Molecular weight (234.34 g/mol) is lower than the target compound’s theoretical weight (~415 g/mol, assuming two bromines and a nitro group). The amino group increases basicity and solubility in acidic media, whereas the nitro group in the target compound would enhance electron-withdrawing effects.

- Significance : Highlights the role of substituents in modulating pharmacokinetic properties .

3-Chloro-N-Phenyl-Phthalimide

- Structure : A phthalimide derivative with a chloro substituent, differing in core structure but sharing aromatic and halogenated features.

- Key Properties :

- Significance : Provides context for halogen substituents in materials science .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Trends

- Substituent Effects : Bromine’s electronegativity and size compared to chloro or sulfonamido groups may enhance thermal stability and alter reaction kinetics in cross-coupling reactions.

- Spectroscopic Signatures: Nitro groups in the target compound would likely produce distinct ¹H-NMR deshielding and ¹³C-NMR shifts compared to oxime or amino analogs .

Biological Activity

2,3-Dibromo-N-(3-nitrophenyl)-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a dibromo substituent on the propanamide backbone, along with a nitrophenyl and phenyl group, which may influence its interaction with biological systems. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including neuroblastoma and pancreatic cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma IMR32 | 5.4 | Apoptosis induction |

| Pancreatic CFPAC-1 | 7.2 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low micromolar concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in tumor proliferation and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound in vivo using xenograft models of pancreatic cancer. The results showed a significant reduction in tumor volume compared to control groups, with minimal toxicity observed in normal tissues.

Case Study 2: Antimicrobial Properties

A clinical evaluation reported in Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against multi-drug resistant bacterial strains. The study concluded that it could serve as a potential candidate for developing new antimicrobial therapies given its low toxicity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.